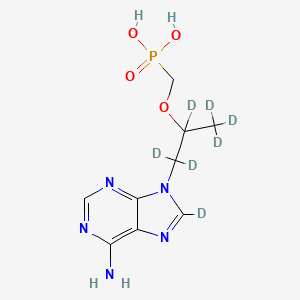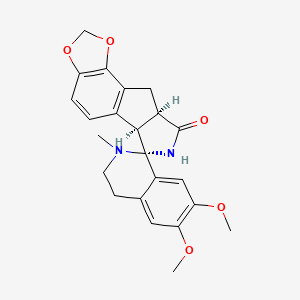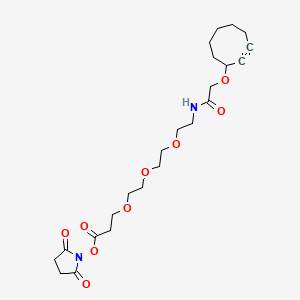![molecular formula C27H33N5O2 B12419341 N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)
N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is a synthetic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. The key steps may include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the deuterium atoms: Deuterium can be incorporated using deuterated reagents or through specific reaction conditions that favor the replacement of hydrogen with deuterium.
Coupling reactions: The final compound is assembled through coupling reactions that link the various functional groups together.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing methods such as chromatography and recrystallization to purify the final product.
化学反应分析
Types of Reactions
N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide would involve its interaction with specific molecular targets. This may include:
Binding to receptors: The compound may bind to specific receptors in the body, leading to a biological response.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
相似化合物的比较
Similar Compounds
Similar compounds may include other indole derivatives or piperazine-containing molecules. Examples include:
N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide: A closely related compound with slight structural variations.
Other indole derivatives: Compounds with similar indole structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and deuterium incorporation, which may confer unique properties such as increased stability or altered biological activity.
属性
分子式 |
C27H33N5O2 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33)/t25-/m1/s1/i15D2,16D2,17D2,18D2 |
InChI 键 |
VYNKVNDKAOGAAQ-FSTWYFRWSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C2CCN(CC2)C)([2H])[2H])([2H])[2H])C(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5)([2H])[2H])[2H] |
规范 SMILES |
CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















